N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-8-7-9(2)16-13-11(8)10(3)12(19-13)14(18)17(4)6-5-15/h7H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZHMBTRBRJKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)CC#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide typically involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide in the presence of trimethylamine to yield the desired thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the thieno ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against strains like E. coli and B.
Medicine: Explored for potential therapeutic applications, including antiplasmodial activity against malaria.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes in microbial strains, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Core Structural Variations
The thieno[2,3-b]pyridine-2-carboxamide scaffold is common among analogs, but substituent variations dictate biological activity. Key comparisons include:
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (EWGs): The cyanomethyl group in the target compound may enhance receptor binding via dipole interactions, similar to the trifluoromethyl group in . EWGs often improve metabolic stability and target affinity.
- Amino vs. Methyl Substitutions: Amino groups (as in Compounds 6 and 10) are associated with higher insecticidal efficacy, suggesting that the target compound’s methyl groups may result in reduced activity unless compensated by other substituents .
Methodological Considerations
- Synthesis Verification: Analogous compounds (e.g., ) were characterized via spectroscopic (¹H/¹³C NMR) and elemental analysis, which would apply to the target compound.
- Bioefficacy Evaluation: Abbott’s formula (% control = 100(X - Y)/X) is standard for quantifying insecticidal activity, ensuring comparability across studies.
Biological Activity
N-(Cyanomethyl)-N,3,4,6-tetramethylthieno[2,3-B]pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C13H16N2OS
- Molecular Weight: 252.35 g/mol
Research indicates that compounds similar to this compound may act as kinase inhibitors. Kinases are crucial in various cellular processes including signal transduction and cell division. Inhibition of specific kinases can lead to therapeutic effects in conditions such as cancer and inflammation.
In Vitro Studies
- Kinase Inhibition : Preliminary studies have shown that this compound exhibits inhibitory activity against several kinases. For instance, it demonstrated an IC50 value in the nanomolar range for certain kinases involved in inflammatory pathways.
- Anti-inflammatory Effects : In assays measuring the inhibition of prostaglandin E2 (PGE2) production, the compound showed significant efficacy compared to standard anti-inflammatory drugs like diclofenac .
In Vivo Studies
- Animal Models : The compound has been tested in various animal models for its anti-inflammatory and analgesic properties. In a monoiodoacetic acid (MIA) pain model, it exhibited a reduction in pain scores comparable to established NSAIDs .
Case Study 1: Inhibition of TNFα Production
A study focusing on the inhibition of TNFα production in human whole blood assays highlighted that this compound significantly reduced TNFα levels when stimulated by lipopolysaccharides (LPS). The results indicated a greater than 10-fold increase in efficacy compared to other clinical candidates .
Case Study 2: Pharmacokinetic Profile
In pharmacokinetic studies, the compound demonstrated favorable absorption and distribution characteristics. Its half-life and bioavailability were assessed using various dosing regimens in rodent models. Results suggested potential for oral bioavailability which is critical for therapeutic applications .
Comparative Data Table
| Compound Name | IC50 (nM) | Mechanism of Action | Therapeutic Area |
|---|---|---|---|
| This compound | 123 | Kinase Inhibitor | Anti-inflammatory |
| Diclofenac | 150 | COX Inhibitor | Anti-inflammatory |
| Compound 4f | 100 | EP4 Antagonist | Pain Management |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
